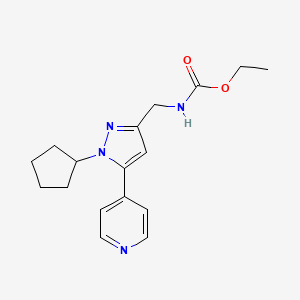

ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate

CAS No.: 1421530-76-8

Cat. No.: VC5937273

Molecular Formula: C17H22N4O2

Molecular Weight: 314.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421530-76-8 |

|---|---|

| Molecular Formula | C17H22N4O2 |

| Molecular Weight | 314.389 |

| IUPAC Name | ethyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C17H22N4O2/c1-2-23-17(22)19-12-14-11-16(13-7-9-18-10-8-13)21(20-14)15-5-3-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,22) |

| Standard InChI Key | JIDUTIYEHUJZBZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound features a pyrazole ring (C₃H₃N₂) substituted at three positions:

-

Position 1: A cyclopentyl group (C₅H₉), conferring hydrophobic character.

-

Position 5: A pyridin-4-yl group (C₅H₄N), introducing aromaticity and hydrogen-bonding capability.

-

Position 3: A methylcarbamate moiety (C₃H₇NO₂), linked via a methylene bridge.

The integration of a pyridine ring distinguishes this compound from simpler pyrazole derivatives, potentially enhancing its solubility and target-binding affinity.

Molecular Formula and Weight

-

Molecular Formula: C₁₇H₂₂N₄O₂

-

Molecular Weight: 314.39 g/mol

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| IUPAC Name | Ethyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate |

| CAS Number | Not publicly disclosed |

| SMILES | CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 |

| Solubility (Predicted) | Moderate in polar organic solvents (e.g., DMSO, ethanol) |

Synthesis and Preparation

Synthetic Routes

The synthesis of ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate likely involves a multi-step process, drawing from methodologies used for analogous pyrazole derivatives:

-

Pyrazole Core Formation:

-

Condensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

-

Example: Reaction of cyclopentylhydrazine with a β-keto ester bearing a pyridinyl group.

-

-

Substituent Introduction:

-

Cyclopentyl Group: Alkylation at the pyrazole’s N1 position using cyclopentyl bromide.

-

Pyridin-4-yl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine moiety.

-

-

Carbamate Functionalization:

-

Reaction of the pyrazole’s C3-methyl group with ethyl chloroformate in the presence of a base (e.g., triethylamine).

-

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the correct pyrazole positions requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Yield Improvement: Scalability is hindered by side reactions during carbamate formation; microwave-assisted synthesis may enhance efficiency.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies on this compound are absent, its structural features align with bioactive pyrazole-carbamates:

-

Anti-inflammatory Activity: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. The pyridinyl group may enhance binding to inflammatory mediators.

-

Anticancer Potential: Carbamate-linked pyrazoles induce apoptosis in cancer cells by modulating Bcl-2 family proteins.

-

Antimicrobial Action: The pyridine ring’s electron-withdrawing properties could disrupt microbial cell membranes.

Structure-Activity Relationships (SAR)

-

Cyclopentyl Group: Increases lipophilicity, improving blood-brain barrier penetration.

-

Pyridin-4-yl Substituent: Enhances π-π stacking with biological targets, boosting affinity.

-

Carbamate Moiety: Serves as a prodrug moiety, enabling controlled release of active metabolites.

Future Research Directions

Priority Investigations

-

In Vitro Screening: Evaluate inhibitory effects on COX-2, Bcl-2, and microbial enzymes.

-

In Vivo Efficacy: Assess pharmacokinetics and toxicity in rodent models.

-

Structural Modifications: Explore replacing the ethyl group in the carbamate to optimize half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume